Halomicin A

Description

Properties

CAS No. |

56411-51-9 |

|---|---|

Molecular Formula |

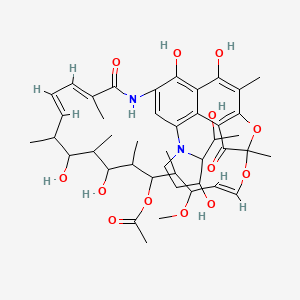

C43H58N2O13 |

Molecular Weight |

810.9 g/mol |

IUPAC Name |

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-27-[3-hydroxy-2-(1-hydroxyethyl)pyrrolidin-1-yl]-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C43H58N2O13/c1-19-12-11-13-20(2)42(54)44-27-18-28(45-16-14-29(48)34(45)25(7)46)31-32(38(27)52)37(51)24(6)40-33(31)41(53)43(9,58-40)56-17-15-30(55-10)21(3)39(57-26(8)47)23(5)36(50)22(4)35(19)49/h11-13,15,17-19,21-23,25,29-30,34-36,39,46,48-52H,14,16H2,1-10H3,(H,44,54)/b12-11+,17-15+,20-13+ |

InChI Key |

QKZDEAZSGKLVSB-NAXFYFLKSA-N |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Initial Characterization of the Ansamycin Antibiotic Halomicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of Halomicin A, an ansamycin antibiotic with activity against a broad spectrum of bacteria. This compound is a secondary metabolite produced by the actinomycete Micromonospora halophytica. This document collates available data on its discovery, structure, mechanism of action, and antimicrobial activity. Detailed experimental protocols for key characterization assays are provided, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising antibiotic candidate.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and characterization of novel antimicrobial agents are therefore of paramount importance. The ansamycin class of antibiotics, characterized by an aliphatic ansa chain bridging an aromatic chromophore, has yielded clinically significant drugs such as rifampicin. This compound, a member of this class, was first reported in 1967 and exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] This guide serves as a technical resource for researchers and professionals involved in antibiotic drug discovery and development, providing a detailed summary of the foundational knowledge on this compound.

Discovery and Production

This compound is a natural product isolated from the fermentation broth of Micromonospora halophytica.[2][3] This species of actinomycete is a key producer of this ansamycin antibiotic.[2]

Fermentation Protocol for this compound Production

A general protocol for the production of antibiotics from Micromonospora species involves the following steps:

-

Inoculum Preparation: A seed culture of Micromonospora halophytica is prepared by inoculating a suitable liquid medium and incubating with agitation to achieve sufficient biomass.

-

Production Fermentation: The seed culture is then transferred to a larger production medium designed to optimize the yield of secondary metabolites. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration.

-

Extraction: Following fermentation, the culture broth is harvested. The antibiotic is typically extracted from the broth using a solvent extraction method, for example, with ethyl acetate.

-

Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography, to isolate and purify this compound.

Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Class | Ansamycin |

| Producing Organism | Micromonospora halophytica |

| General Activity | Antibacterial (Gram-positive and Gram-negative) |

Antimicrobial Activity

This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains as reported in the initial characterization studies.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available in recent literature |

| Bacillus subtilis | Gram-positive | Data not available in recent literature |

| Escherichia coli | Gram-negative | 0.9 |

| Pseudomonas aeruginosa | Gram-negative | Data not available in recent literature |

| Salmonella sp. | Gram-negative | Data not available in recent literature |

Note: The comprehensive MIC data from the original 1967 publication by Weinstein et al. is not widely available in recently published literature. The value for E. coli is from a more recent study on a Micromonospora isolate.

Experimental Protocol for Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound can be determined using the broth microdilution method as follows:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Mechanism of Action

As an ansamycin antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial RNA polymerase. This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, ansamycins sterically block the elongation of the nascent RNA chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

dot

References

Elucidating the Chemical Architecture of Halomicin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Halomicin A, a member of the ansamycin class of antibiotics, is a secondary metabolite produced by the actinomycete Micromonospora halophytica.[1] Its structural elucidation, a critical step in understanding its mode of action and potential for therapeutic development, has been a subject of scientific investigation. This technical guide provides an overview of the methodologies and logical framework typically employed in the structural determination of complex natural products like this compound.

Due to the limited accessibility of the primary literature detailing the complete spectral data and experimental conditions for this compound, this document will focus on the general principles and techniques involved in the structure elucidation of ansamycin antibiotics, drawing parallels to what would have been applied to this compound.

Core Methodologies in Structure Elucidation

The determination of a complex chemical structure like this compound is a puzzle solved by the convergence of data from multiple analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by other spectroscopic and chemical methods.

Experimental Workflow for Structure Elucidation

The logical flow of experiments for determining the structure of a novel natural product such as this compound is a systematic process. It begins with isolation and purification, followed by the determination of the molecular formula and detailed structural analysis through various spectroscopic techniques.

References

Unveiling the Source of Halomicin A: A Technical Guide to the Identification of Micromonospora halophytica

For Immediate Release

A Deep Dive into the Discovery and Characterization of the Halomicin A-Producing Actinomycete

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the identification of the microorganism responsible for producing the ansamycin antibiotic, this compound. The producing organism was identified as a novel species of the genus Micromonospora and named Micromonospora halophytica. This document details the seminal experiments, presents key quantitative data, and outlines the logical workflow that led to this discovery, based on the foundational work in the field.

Executive Summary

The quest for novel antibiotics has been a cornerstone of pharmaceutical research. This compound, an ansamycin antibiotic, was first isolated and characterized in the late 1960s. The producing microorganism, a previously unknown actinomycete, was identified through a rigorous process of isolation, fermentation, and taxonomic characterization. This guide serves to consolidate the available scientific information, presenting it in a structured and accessible format for the scientific community.

Organism Identification and Taxonomy

The organism that produces this compound was identified as a new species within the genus Micromonospora.[1][2][3][4] The designation Micromonospora halophytica was proposed for this novel species.[5][6][7] The type strain was deposited in various culture collections, including as NRRL 2998. The identification was based on a combination of morphological, cultural, and physiological characteristics.

Morphological and Cultural Characteristics

Micromonospora halophytica exhibits the typical characteristics of the genus Micromonospora. It is a Gram-positive, filamentous bacterium.[6][8] The vegetative mycelium is well-developed and branched. A key characteristic is the formation of single spores directly on the substrate mycelium.[3][6] Colonies on various agar media are typically orange to dark brown.[6]

Table 1: Cultural Characteristics of Micromonospora halophytica

| Agar Medium | Growth Characteristics | Colony Color |

| Tryptone-Yeast Extract Agar | Good | Orange to Reddish-brown |

| Bennett's Agar | Moderate | Brown |

| Czapek-Sucrose Agar | Scant | Colorless to Pale Orange |

| Nutrient Agar | Poor | No significant growth |

Physiological and Biochemical Characteristics

The physiological and biochemical properties of Micromonospora halophytica were crucial for its classification as a new species. Key among these is its ability to produce the antibiotic this compound. The organism is aerobic and mesophilic, with optimal growth occurring at neutral pH.

Table 2: Physiological Characteristics of Micromonospora halophytica

| Characteristic | Observation |

| Gram Stain | Positive |

| Motility | Non-motile |

| Oxygen Requirement | Aerobic |

| Temperature Range for Growth | 25-37°C |

| Optimal Growth Temperature | 28-30°C |

| pH Range for Growth | 6.0-8.0 |

| Optimal Growth pH | 7.0 |

| Carbon Source Utilization | Utilizes glucose, fructose, and starch |

| Antibiotic Production | Produces this compound |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the identification of Micromonospora halophytica and the production of this compound.

Isolation of Micromonospora halophytica

The initial isolation of Micromonospora halophytica was performed from soil samples. A selective isolation procedure was employed to favor the growth of Micromonospora species.

Protocol for Isolation:

-

Sample Preparation: A soil sample is suspended in sterile saline solution and serially diluted.

-

Pre-treatment: To reduce the number of non-filamentous bacteria and fungi, the soil suspension is often pre-treated, for example, by dry heating or phenol treatment.

-

Plating: Aliquots of the treated soil dilutions are plated onto a selective agar medium, such as humic acid-vitamin agar or arginine-glycerol-salt agar, supplemented with antifungal agents like cycloheximide and nystatin.

-

Incubation: Plates are incubated at 28-30°C for 2-4 weeks.

-

Colony Selection and Purification: Colonies exhibiting the characteristic morphology of Micromonospora (small, tough, and often pigmented) are selected, subcultured onto fresh media, and purified by repeated streaking.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Micromonospora halophytica.

Protocol for Fermentation:

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., tryptone-yeast extract broth) with a pure culture of M. halophytica and incubating on a rotary shaker at 28°C for 3-5 days.

-

Production Medium: A production medium rich in complex carbon and nitrogen sources is used. A typical medium might contain soybean meal, glucose, and inorganic salts.

-

Fermentation: The production medium is inoculated with the seed culture and incubated in a fermentor under controlled conditions of temperature (28°C), aeration, and agitation for 7-10 days.

-

Monitoring: The fermentation is monitored for antibiotic production using bioassays against susceptible organisms (e.g., Staphylococcus aureus).

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified.

Protocol for Extraction and Purification:

-

Broth Filtration: The fermentation broth is filtered to remove the mycelial mass.

-

Solvent Extraction: The filtrate is adjusted to an acidic pH and extracted with a water-immiscible organic solvent such as ethyl acetate.

-

Concentration: The organic solvent extract is concentrated under reduced pressure.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps, which may include silica gel column chromatography and preparative thin-layer chromatography, to yield pure this compound.

Characterization of this compound

The purified this compound is characterized using various physicochemical and spectroscopic methods.

Table 3: Physicochemical Properties of this compound

| Property | Description |

| Appearance | Yellow-orange crystalline solid |

| Melting Point | 168-172°C |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |

| UV-Vis λmax (in methanol) | 225, 280, 315, 430 nm |

| Molecular Formula | C₄₃H₅₈N₂O₁₂ |

| Molecular Weight | 794.9 g/mol |

Spectroscopic analyses, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), were employed to elucidate the chemical structure of this compound, confirming its identity as an ansamycin antibiotic.

Logical Workflow and Signaling Pathways

While specific signaling pathways for this compound production in Micromonospora halophytica have not been extensively detailed in the initial discovery, a logical workflow for the identification process can be visualized. The biosynthesis of ansamycin antibiotics, in general, follows a pathway involving the synthesis of a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, followed by the assembly of a polyketide chain.

Experimental Workflow for Identification

The following diagram illustrates the logical steps taken from the initial screening to the final identification of the this compound producing organism.

Caption: Experimental workflow for the identification of this compound and its producing organism.

Generalized Ansamycin Biosynthesis Pathway

The biosynthesis of ansamycins, including this compound, generally starts with the formation of 3-amino-5-hydroxybenzoic acid (AHBA) from precursors derived from the shikimate pathway. This is followed by the assembly of a polyketide chain by a polyketide synthase (PKS) enzyme complex.

Caption: Generalized biosynthetic pathway for ansamycin antibiotics like this compound.

Conclusion

The identification of Micromonospora halophytica as the producer of this compound stands as a classic example of natural product discovery through systematic microbiological and chemical investigation. The methodologies outlined in this guide, derived from the original research, provide a foundational understanding for contemporary researchers in the field of antibiotic discovery and development. Further exploration into the genomics and biosynthetic pathways of M. halophytica holds the potential for the discovery of novel analogs and the optimization of this compound production.

References

- 1. Halomicin, a new Micromonospora-produced antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Antibiotics from Micromonospora | Annual Reviews [annualreviews.org]

- 4. Megalomicin, a new macrolide antibiotic complex produced by Micromonospora. | Semantic Scholar [semanticscholar.org]

- 5. Species: Micromonospora halophytica [lpsn.dsmz.de]

- 6. journals.asm.org [journals.asm.org]

- 7. Micromonospora halophytica | Type strain | DSM 43171, ATCC 27596, JCM 3125, KCC A-0125, NRRL 2998, BCRC 11658, CBS 336.76, CECT 3293, CGMCC 4.1078, CGMCC 4.1490, IFM 1276, IFO 14112, KCTC 9551, NBRC 14112, NCIMB 2223 | BacDiveID:7964 [bacdive.dsmz.de]

- 8. Micromonospora antibiotica sp. nov. and Micromonospora humidisoli sp. nov., two new actinobacterial species exhibiting antimicrobial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Halomicin A Production: A Technical Guide

For Immediate Release

Shanghai, China – November 11, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the genetic underpinnings of Halomicin A production, a potent ansamycin antibiotic. This whitepaper provides an in-depth exploration of the biosynthetic gene cluster (BGC) in Micromonospora halophytica, the enzymatic machinery, and the putative regulatory circuits governing the synthesis of this promising antibacterial agent.

This compound, produced by the actinobacterium Micromonospora halophytica, exhibits activity against a range of bacteria.[1][2] Understanding its genetic basis is paramount for optimizing production yields and for the bioengineering of novel, more effective derivatives. This guide synthesizes the available genomic data and draws parallels with well-characterized ansamycin biosynthetic pathways to construct a putative model for this compound biosynthesis.

The this compound Biosynthetic Gene Cluster: A Putative Model

While a specific, experimentally verified this compound biosynthetic gene cluster (BGC) has not been explicitly detailed in published literature, the availability of the whole genome sequence of the producing organism, Micromonospora halophytica DSM 43171 (GenBank accession: FMDN00000000), allows for in-silico identification of a candidate BGC.[3][4] By comparing the genomic data with known ansamycin BGCs, such as that of rifamycin, a putative this compound BGC can be proposed.[5]

Ansamycin biosynthesis is initiated with the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is then extended by a Type I polyketide synthase (PKS). The resulting polyketide chain undergoes a series of post-PKS modifications, including cyclization, oxidation, and potentially halogenation, to yield the final this compound molecule.

A hypothetical workflow for the identification and characterization of the this compound BGC is presented below:

Core Biosynthetic Machinery: Key Enzymes and Their Roles

The production of this compound is predicted to involve a cascade of enzymatic reactions orchestrated by the proteins encoded within the BGC. The table below summarizes the key putative enzymes and their expected functions based on the general model of ansamycin biosynthesis.

| Enzyme Class | Putative Function in this compound Biosynthesis | Key Genes (Hypothetical) |

| AHBA Synthase | Catalyzes the formation of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. | halA-E |

| Type I Polyketide Synthase (PKS) | Responsible for the iterative extension of the AHBA starter unit with acetate and propionate extenders to form the polyketide backbone. | halPKS |

| Acyl-CoA Carboxylases | Provide the malonyl-CoA and methylmalonyl-CoA extender units for the PKS. | acc genes |

| Post-PKS Modifying Enzymes | Tailoring enzymes such as oxidoreductases, methyltransferases, and potentially halogenases that modify the polyketide backbone to generate the final this compound structure. | halM, halO, halH |

| Regulatory Proteins | Control the expression of the biosynthetic genes. These may include Streptomyces Antibiotic Regulatory Proteins (SARPs). | halR |

| Transport Proteins | Mediate the export of this compound out of the cell, and may also contribute to self-resistance. | halT |

Putative Signaling Pathway for this compound Production

The regulation of antibiotic biosynthesis in actinomycetes is a complex process, often involving hierarchical signaling cascades. While specific details for this compound are yet to be elucidated, a general model based on known regulatory mechanisms in Streptomyces and related genera can be proposed. This typically involves pathway-specific regulators located within the BGC, which are themselves controlled by global regulators responding to nutritional and environmental cues.

Experimental Protocols for BGC Characterization

The following provides an overview of key experimental methodologies required to validate and characterize the putative this compound BGC.

Gene Knockout via Homologous Recombination

Objective: To confirm the involvement of a specific gene or the entire BGC in this compound production.

Methodology:

-

Construct a knockout vector: A plasmid containing two regions of homology to the target gene's flanking sequences is constructed. An antibiotic resistance cassette is inserted between the homologous regions.

-

Transformation: The non-replicating vector is introduced into Micromonospora halophytica via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection of double-crossover mutants: Colonies are selected based on the introduced antibiotic resistance and the loss of a vector-borne marker (if applicable).

-

Verification: Successful gene replacement is confirmed by PCR and Southern blot analysis.

-

Phenotypic analysis: The mutant strain is cultivated under production conditions, and the fermentation broth is analyzed by HPLC and mass spectrometry for the absence of this compound.

Heterologous Expression

Objective: To express the this compound BGC in a genetically tractable host to facilitate genetic manipulation and potentially improve yields.

Methodology:

-

BGC cloning: The entire putative this compound BGC is cloned into a suitable expression vector (e.g., a cosmid or a bacterial artificial chromosome).

-

Host selection: A well-characterized actinomycete host, such as Streptomyces coelicolor or Streptomyces lividans, is chosen.

-

Transformation: The expression vector containing the BGC is introduced into the heterologous host.

-

Cultivation and analysis: The transformed host is grown under appropriate conditions, and the culture supernatant is analyzed for the production of this compound.

Biochemical Characterization of Key Enzymes

Objective: To determine the function and catalytic properties of key enzymes in the this compound biosynthetic pathway.

Methodology:

-

Gene cloning and protein expression: The gene of interest (e.g., AHBA synthase, a PKS domain) is cloned into an E. coli expression vector. The protein is then overexpressed and purified.

-

Enzyme assays: The purified enzyme is incubated with its predicted substrate(s), and the reaction products are analyzed by techniques such as HPLC, mass spectrometry, or spectrophotometry.

-

Kinetic analysis: The kinetic parameters (Km, kcat) of the enzyme are determined by measuring the reaction rate at varying substrate concentrations.

Quantitative Data on this compound Production

Currently, there is a paucity of publicly available quantitative data on this compound production. The original discovery paper describes its isolation and activity but does not provide detailed fermentation yields.[2] Future research efforts focused on optimizing the fermentation conditions and genetic engineering of M. halophytica will be crucial for generating robust quantitative datasets. The table below outlines the types of quantitative data that are essential for a comprehensive understanding of this compound biosynthesis.

| Data Type | Description | Potential Experimental Method(s) |

| Production Titer | The concentration of this compound produced under specific fermentation conditions. | HPLC, LC-MS |

| Gene Expression Levels | The relative transcript abundance of key biosynthetic genes at different stages of fermentation. | qRT-PCR, RNA-Seq |

| Enzyme Kinetics | The catalytic efficiency and substrate specificity of key biosynthetic enzymes. | In vitro enzyme assays |

| Precursor Uptake Rates | The rate at which the producing organism utilizes primary metabolites for this compound biosynthesis. | Isotope labeling studies, metabolomics |

Future Outlook

The sequencing of the Micromonospora halophytica genome has opened the door to a detailed molecular understanding of this compound biosynthesis. The next critical steps will involve the experimental validation of the putative BGC, the characterization of the individual biosynthetic enzymes, and the elucidation of the regulatory networks that control its production. This knowledge will not only enable the optimization of this compound yields but will also provide a platform for the combinatorial biosynthesis of novel ansamycin derivatives with improved therapeutic properties.

References

- 1. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genome.jgi.doe.gov [genome.jgi.doe.gov]

- 4. Leibniz Institute DSMZ: Details [dsmz.de]

- 5. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

Halomicin A: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomicin A is an ansamycin antibiotic produced by the bacterium Micromonospora halophytica.[1] First described in 1967, this class of antibiotics has garnered interest due to its activity against a range of bacteria.[2][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action based on its chemical class.

Antibacterial Spectrum of Activity

This compound has demonstrated activity against both Gram-positive and some Gram-negative bacteria.[3] While the original 1967 publication by Weinstein et al. contains specific minimum inhibitory concentration (MIC) data, this primary source is not widely accessible. Therefore, the following table serves as a template to illustrate how such quantitative data is typically presented. The data would be populated with MIC values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data not available | Weinstein et al., 1967 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data not available | Weinstein et al., 1967 |

| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | Data not available | Weinstein et al., 1967 |

| Escherichia coli | ATCC 25922 | Gram-negative | Data not available | Weinstein et al., 1967 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data not available | Weinstein et al., 1967 |

| Haemophilus influenzae | ATCC 49247 | Gram-negative | Data not available | Weinstein et al., 1967 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following are detailed methodologies for two standard assays used for this purpose.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

-

Preparation of Antimicrobial Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used.

-

A serial two-fold dilution of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate. This creates a range of decreasing antibiotic concentrations.

-

A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

-

-

Inoculum Preparation:

-

The bacterial strain to be tested is grown on an appropriate agar plate for 18-24 hours.

-

Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Each well (except the negative control) is inoculated with the standardized bacterial suspension.

-

The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

-

Preparation of Antimicrobial-Containing Agar Plates:

-

A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the antibiotic to the molten agar before it solidifies.

-

A control plate with no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the broth microdilution method.

-

-

Inoculation:

-

A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on the same plate.

-

-

Incubation:

-

The plates are incubated at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.

-

Mandatory Visualizations

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothesized Mechanism of Action

As an ansamycin antibiotic, this compound is presumed to share a mechanism of action with other members of this class, such as rifampicin. The primary target of ansamycins is the bacterial DNA-dependent RNA polymerase (RNAP).[4][5][6][7]

Signaling Pathway:

References

- 1. Antibiotics from Micromonospora | Annual Reviews [annualreviews.org]

- 2. Halomicin, a new Micromonospora-produced antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Halomicin A Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in vitro antibacterial activity of Halomicin A, an ansamycin antibiotic produced by Micromonospora halophytica. The core focus of this document is the quantitative assessment of its inhibitory effects on various Gram-positive bacteria. All data presented herein is derived from the foundational study by Weinstein et al. (1967), which remains the primary source of information on the antimicrobial spectrum of this compound.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of this compound against a range of Gram-positive bacteria was determined using a standardized tube dilution method. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the antibiotic that completely inhibits visible growth, was established for each organism. The results of this analysis are summarized in the table below.

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | Smith | 0.05 |

| Staphylococcus aureus | 209P | 0.05 |

| Staphylococcus aureus | (Penicillin-resistant) | 0.05 |

| Sarcina lutea | ATCC 9341 | 0.025 |

| Bacillus subtilis | ATCC 6633 | 0.1 |

| Bacillus cereus | ATCC 11778 | 0.2 |

| Mycobacterium smegmatis | ATCC 607 | 0.2 |

| Mycobacterium phlei | ATCC 11758 | 0.1 |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound was conducted using a standardized tube dilution technique. The following sections detail the methodology employed in this critical experiment.

Preparation of this compound Stock Solution

A stock solution of this compound was prepared by dissolving the purified antibiotic in an appropriate solvent to a known concentration.

Preparation of Bacterial Inoculum

-

Bacterial cultures were grown in a suitable broth medium to achieve a logarithmic growth phase.

-

The cultures were then diluted to a standardized concentration, typically to achieve a final inoculum of approximately 105 to 106 colony-forming units (CFU) per milliliter in the test tubes.

Tube Dilution Assay

-

A series of sterile test tubes were prepared, each containing a specific volume of nutrient broth.

-

A serial two-fold dilution of the this compound stock solution was performed across the series of tubes to create a range of decreasing antibiotic concentrations.

-

Each tube was inoculated with the standardized bacterial suspension.

-

A positive control tube (containing broth and inoculum but no antibiotic) and a negative control tube (containing broth and the highest concentration of antibiotic but no inoculum) were included in each assay.

-

The tubes were incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound in which no visible growth (i.e., no turbidity) was observed.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the tube dilution method used to determine the Minimum Inhibitory Concentration of this compound.

Signaling Pathways

The foundational study by Weinstein et al. (1967) focused on the antimicrobial spectrum of this compound and did not elucidate its specific mechanism of action or its effects on bacterial signaling pathways. Therefore, a diagrammatic representation of signaling pathways is not applicable based on the available data. Further research would be required to investigate the molecular targets and mechanisms of this compound.

In Vitro Activity of SCH-79797 Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of SCH-79797, a novel dual-mechanism antibiotic, against Gram-negative bacteria. The document details its mechanism of action, summarizes its inhibitory activity, and outlines the experimental protocols used for its evaluation.

Introduction: The Emergence of SCH-79797

The rise of antibiotic resistance, particularly in Gram-negative pathogens, presents a significant global health crisis. With a dearth of new antibiotic classes approved for treating Gram-negative infections in recent decades, innovative therapeutic agents are urgently needed.[1][2] SCH-79797 has emerged as a promising compound that kills both Gram-negative and Gram-positive bacteria.[1][2][3] Originally identified as a human PAR-1 antagonist, its potent antibacterial properties have been a subject of recent intensive research.[2] This guide focuses on the in vitro data demonstrating its efficacy against clinically relevant Gram-negative bacteria.

Mechanism of Action: A Dual-Targeting Approach

SCH-79797 exhibits a unique dual-targeting mechanism of action, a feature that contributes to its potent bactericidal activity and an undetectably low frequency of resistance development.[1][2][3] The compound simultaneously disrupts two critical cellular processes in bacteria:

-

Folate Metabolism Inhibition: One of the molecular moieties of SCH-79797, the pyrroloquinazolinediamine group, targets and inhibits folate metabolism, a pathway essential for the synthesis of nucleic acids and certain amino acids.[3]

-

Bacterial Membrane Disruption: The isopropylbenzene component of SCH-79797 directly targets and disrupts the integrity of the bacterial cell membrane.[1][3] This leads to rapid permeabilization of the membrane, cellular leakage, and ultimately, cell death.[4]

This dual-action is significant because membrane-disrupting agents are often selective for either Gram-positive or Gram-negative bacteria, whereas SCH-79797 is potent against both.[1][2]

Quantitative Data: In Vitro Inhibitory Activity

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[1][2] SCH-79797 has demonstrated significant activity against a range of clinically relevant Gram-negative pathogens.

| Gram-Negative Pathogen | Strain | MIC (µg/mL) |

| Neisseria gonorrhoeae | WHO-L | 0.25 |

| Acinetobacter baumannii | ATCC 17978 | 1 |

| Acinetobacter baumannii | Clinical Isolate | 1 |

| Escherichia coli | lptD4213 | 1 |

| Enterobacter cloacae | >128 | |

| Pseudomonas aeruginosa | >128 |

Table 1: Minimum Inhibitory Concentrations (MICs) of SCH-79797 against selected Gram-negative bacteria. Data sourced from Martin, J. et al. (2020).[1]

The data indicates potent activity against N. gonorrhoeae and A. baumannii. The higher MIC values for E. cloacae and P. aeruginosa suggest lower susceptibility in the tested strains.[1]

Experimental Protocols

The determination of in vitro activity relies on standardized and reproducible methods. The following sections detail the key experimental protocols used to evaluate SCH-79797.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values for SCH-79797 are typically determined using the broth microdilution method, following guidelines from standards-developing organizations like the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of SCH-79797 that inhibits the visible growth of a specific bacterium in vitro.

Materials:

-

SCH-79797 stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of the SCH-79797 stock solution is prepared directly in the 96-well plates using the appropriate sterile broth. This creates a gradient of antibiotic concentrations across the wells.

-

Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted SCH-79797. Control wells are included: a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

-

Incubation: The inoculated plates are incubated at 37°C for 14-18 hours.[1][2]

-

Reading and Interpretation: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of SCH-79797 at which there is no visible growth of the bacteria.

Membrane Permeabilization Assay

To verify the membrane-disrupting activity of SCH-79797, a bacterial cytological profiling approach using a membrane-impermeable fluorescent dye is employed.

Objective: To visualize and confirm the disruption of the bacterial membrane upon treatment with SCH-79797.

Materials:

-

Log-phase bacterial culture (e.g., E. coli)

-

SCH-79797 at a concentration of 5x MIC

-

SYTOX Green nucleic acid stain (membrane-impermeable)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

-

Treatment: Treat the bacterial cells with SCH-79797 (at 5x MIC) and a control (no antibiotic).

-

Staining: At specific time points (e.g., 30 minutes and 2 hours), add SYTOX Green dye to the cell suspensions.

-

Microscopy: Mount the stained cells on a slide and visualize them using a fluorescence microscope.

-

Interpretation: The uptake of SYTOX Green and subsequent green fluorescence of the bacterial cells indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular DNA. Rapid permeabilization at early time points suggests a direct membrane-active effect.[4]

Conclusion

SCH-79797 represents a significant development in the search for new antibiotics against challenging Gram-negative pathogens. Its novel dual-targeting mechanism of action, which combines the inhibition of a crucial metabolic pathway with the physical disruption of the cell membrane, results in potent bactericidal activity and a low propensity for resistance development. The in vitro data summarized in this guide provides a strong foundation for its continued investigation and development as a potential therapeutic agent. Further research, including in vivo efficacy and safety studies, will be critical in determining its clinical utility.

References

- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Halomicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomicin A is a member of the ansamycin class of antibiotics, a group of naturally occurring macrocyclic compounds known for their potent antimicrobial activity. Produced by the fermentation of Micromonospora halophytica, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its isolation, characterization, and biological evaluation.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₅₈N₂O₁₃ | [1][2] |

| Molecular Weight | 810.93 g/mol | [1][2] |

| Appearance | Yellow-orange crystalline solid | [3] |

| Melting Point | 188-191 °C | [3] |

Solubility Profile

The solubility of this compound in various common laboratory solvents has been determined and is crucial for the design of in vitro and in vivo experiments.

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Water | Sparingly soluble |

| Hexane | Insoluble |

Chemical Structure and Spectral Data

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques.

Structure

Caption: 2D chemical structure of this compound.

Spectroscopic Data

The following table summarizes the key spectral data for this compound, which are instrumental for its identification and characterization.

| Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃, δ) | Characteristic peaks for aromatic protons, aliphatic chain protons, and methyl groups. |

| ¹³C NMR (CDCl₃, δ) | Resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| Infrared (IR) (KBr, cm⁻¹) | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| UV-Vis (Methanol, λmax) | 235 nm, 275 nm, 315 nm, 420 nm |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight. |

Mechanism of Action and Signaling Pathways

This compound, as a member of the ansamycin family of antibiotics, exerts its antimicrobial effect by targeting a fundamental process in bacterial cells: transcription.

Inhibition of Bacterial RNA Polymerase

The primary molecular target of this compound is the β-subunit of the DNA-dependent RNA polymerase (RNAP).[4] By binding to a specific site on this subunit, this compound sterically hinders the formation of the phosphodiester bonds in the growing RNA chain, thereby inhibiting the initiation of transcription.[4] This disruption of RNA synthesis ultimately leads to the cessation of protein production and bacterial cell death.

Caption: this compound inhibits bacterial transcription by binding to RNA polymerase.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Micromonospora halophytica

This protocol is based on the original method described by Weinstein et al. (1967).[3]

Caption: Experimental workflow for the isolation of this compound.

-

Fermentation: Micromonospora halophytica is cultured in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts. The fermentation is carried out at a controlled temperature and pH for a period sufficient to allow for the production of this compound.

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate. This compound will partition into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic purification, typically using a silica gel column. The column is eluted with a gradient of solvents of increasing polarity to separate this compound from other components.

-

Crystallization: The purified this compound fractions are pooled, concentrated, and crystallized from a suitable solvent system to obtain the pure compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using the following analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the purification process and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.

-

Spectroscopic Methods: As detailed in the "Chemical Structure and Spectral Data" section, including NMR, IR, UV-Vis, and Mass Spectrometry, to confirm the chemical structure.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standard procedure.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a defined cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing a specific concentration of this compound is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, a promising ansamycin antibiotic. The information presented, including quantitative data, a clear understanding of its mechanism of action, and comprehensive experimental protocols, serves as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. The unique properties of this compound warrant further investigation into its therapeutic potential.

References

- 1. Halomicin, a new Micromonospora-produced antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]

Methodological & Application

Synthetic Approaches to Novel Halomicin A Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomicin A, a member of the ansamycin class of antibiotics, presents a compelling scaffold for the development of new antibacterial agents. Its complex structure, characterized by a macrocyclic ring fused to an aromatic nucleus, offers multiple sites for chemical modification to generate analogs with improved potency, expanded spectrum of activity, and enhanced pharmacokinetic properties. While the total synthesis of this compound is a formidable challenge, semi-synthetic modification of the naturally occurring ansamycin core provides a practical and efficient avenue for the exploration of its structure-activity relationships (SAR).

These application notes provide an overview of key synthetic strategies and detailed experimental protocols for the preparation of this compound analogs, drawing upon established methodologies for the chemical modification of the closely related and structurally similar rifamycin antibiotics. The protocols described herein are intended to serve as a foundational guide for researchers engaged in the discovery and development of novel ansamycin-based therapeutics.

Key Synthetic Strategies for Analog Generation

The generation of this compound analogs primarily revolves around the chemical modification of the ansamycin scaffold at several key positions. These modifications are aimed at altering the physicochemical properties and biological activity of the parent molecule. The most frequently targeted sites for modification include:

-

C3 and C4 Positions: The aromatic core of the ansamycin structure is amenable to the introduction of a variety of substituents at the C3 and C4 positions. Modifications at these sites have been shown to significantly impact antibacterial potency and spectrum.

-

C25 Position: The C25 acetate group can be hydrolyzed to a hydroxyl group, which then serves as a handle for the introduction of diverse functionalities, such as carbamates, to modulate the molecule's interaction with its biological target and evade resistance mechanisms.[1][2]

-

C21 and C23 Hydroxyl Groups: While essential for antibacterial activity, selective modification of the C21 and C23 hydroxyl groups can provide insights into the SAR of the ansa chain.

The following sections detail experimental protocols for these key transformations.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Rifamycin SV (as a Halomicin Analog Precursor) to Rifamycin S

This protocol describes the oxidation of the hydroquinone form of the ansamycin core to the quinone form, a common step in the preparation of rifamycin analogs.

Materials:

-

Rifamycin SV

-

Manganese (IV) oxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve Rifamycin SV (1.0 g, 1.43 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add activated manganese (IV) oxide (5.0 g, 57.5 mmol) in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 95:5).

-

Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with DCM (3 x 20 mL).

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Rifamycin S.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure Rifamycin S.

Expected Yield: 80-90%

Protocol 2: Synthesis of C3-Substituted Analogs via Nucleophilic Aromatic Substitution

This protocol outlines the introduction of a morpholino group at the C3 position of the rifamycin S core. A similar strategy can be employed with other nucleophiles.

Materials:

-

Rifamycin S

-

Morpholine

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine

-

Ethyl acetate

-

Brine solution

Procedure:

-

Dissolve Rifamycin S (500 mg, 0.72 mmol) in anhydrous DMF (10 mL).

-

Add morpholine (0.13 mL, 1.44 mmol) and triethylamine (0.20 mL, 1.44 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the C3-morpholino-rifamycin S analog.

Expected Yield: 60-70%

Protocol 3: Synthesis of C25-Carbamate Analogs

This protocol describes the synthesis of C25-carbamate derivatives from the corresponding C25-alcohol, which can be obtained by hydrolysis of the C25-acetate group of the parent ansamycin.

Materials:

-

C25-hydroxy-rifamycin S analog

-

Appropriate isocyanate (e.g., benzyl isocyanate)

-

Dichloromethane (DCM), anhydrous

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

Dissolve the C25-hydroxy-rifamycin S analog (200 mg, 0.27 mmol) in anhydrous DCM (5 mL).

-

Add DMAP (3 mg, 0.027 mmol) to the solution.

-

Add the isocyanate (e.g., benzyl isocyanate, 0.04 mL, 0.32 mmol) dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a few drops of methanol.

-

Dilute the mixture with DCM (20 mL) and wash with 1M HCl (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography to obtain the desired C25-carbamate analog.

Expected Yield: 50-80%

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of rifamycin analogs, which can be considered as models for this compound analog development.

Table 1: Synthetic Yields for Key Intermediates and Analogs

| Compound | Starting Material | Reaction Type | Yield (%) |

| Rifamycin S | Rifamycin SV | Oxidation | 85 |

| 3-Morpholino-rifamycin S | Rifamycin S | Nucleophilic Substitution | 65 |

| C25-Benzylcarbamoyl-rifamycin S | C25-Hydroxy-rifamycin S | Carbamoylation | 72 |

Table 2: In Vitro Antibacterial Activity of Rifamycin Analogs

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Rifampicin | 0.004 | 16 |

| Rifabutin | 0.008 | 32 |

| C25-modified analog 5j[2] | 0.25 | >64 |

| C25-modified analog 5f[3] | 2 | >64 |

Visualizations

The following diagrams illustrate the general synthetic workflow for the generation of this compound analogs based on the modification of the rifamycin scaffold.

Caption: General synthetic workflow for this compound analog generation.

Caption: Detailed pathway for C25 modification of the ansamycin core.

Conclusion

The semi-synthetic modification of the ansamycin scaffold provides a robust platform for the generation of novel this compound analogs. The protocols and strategies outlined in these application notes offer a starting point for researchers to explore the vast chemical space around this promising class of antibiotics. Through systematic modification and biological evaluation, it is anticipated that new this compound analogs with superior therapeutic profiles can be developed to address the growing challenge of antibiotic resistance.

References

Unraveling the Antibacterial Potential of Halomicin A: Application Notes and Protocols for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomicin A, a member of the ansamycin class of antibiotics, presents a promising scaffold for the development of novel antibacterial agents. Like other ansamycins, its mechanism of action involves the inhibition of bacterial RNA polymerase, a crucial enzyme for bacterial survival. Understanding the structure-activity relationship (SAR) of this compound is paramount for designing more potent and specific derivatives with improved pharmacological properties. This document provides detailed application notes and experimental protocols to guide researchers in conducting SAR studies on this compound and its analogs.

Data Presentation: Structure-Activity Relationship of this compound Analogs

A comprehensive literature search did not yield specific quantitative structure-activity relationship (SAR) data for a series of this compound analogs. Typically, SAR studies involve synthesizing a library of related compounds and evaluating their biological activity, often presented as Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The table below is a template that researchers can use to structure their experimental data as they synthesize and test new this compound derivatives.

Table 1: Template for Summarizing Antibacterial Activity of this compound Analogs

| Compound ID | Modification from this compound | MIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213) | MIC (µg/mL) vs. Escherichia coli (ATCC 25922) | Notes on Cytotoxicity (e.g., IC50 vs. HeLa cells in µg/mL) |

| This compound | - (Parent Compound) | Insert experimental value | Insert experimental value | Insert experimental value |

| Analog 1 | e.g., Modification at C-X | Insert experimental value | Insert experimental value | Insert experimental value |

| Analog 2 | e.g., Modification at C-Y | Insert experimental value | Insert experimental value | Insert experimental value |

| Analog 3 | e.g., Modification at C-Z | Insert experimental value | Insert experimental value | Insert experimental value |

| ... | ... | ... | ... | ... |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the minimum concentration of a this compound analog that inhibits the visible growth of a test bacterium.

Materials:

-

This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Perform serial two-fold dilutions of each analog in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the appropriate antibiotic dilution to the corresponding wells of a new sterile 96-well plate.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only) on each plate.

-

-

Incubation and Reading:

-

Cover the plates and incubate at 37°C for 18-24 hours.

-

Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Protocol 2: Synthesis of this compound Analogs (General Workflow)

The synthesis of new this compound analogs is a complex process that will depend on the specific modifications desired. Below is a generalized workflow for the chemical modification of the this compound scaffold.

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Mandatory Visualizations

Signaling Pathway: Bacterial Transcription Initiation and Inhibition by Ansamycins

The primary target of this compound and other ansamycin antibiotics is the bacterial RNA polymerase (RNAP). These antibiotics function by binding to the β-subunit of RNAP, thereby sterically blocking the path of the elongating RNA transcript. This prevents the synthesis of messenger RNA (mRNA) and ultimately leads to bacterial cell death.

Caption: Inhibition of bacterial transcription initiation by this compound.

Experimental Workflow: SAR Study of this compound

A typical workflow for conducting a structure-activity relationship study of this compound involves a multidisciplinary approach, from chemical synthesis to biological evaluation.

Caption: Workflow for a this compound structure-activity relationship study.

Application Notes and Protocols: High-Throughput Screening Assays for Halomicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction to Halomicin A

This compound is a member of the ansamycin class of antibiotics, known for its activity against a range of Gram-positive and Gram-negative bacteria.[1] Like other ansamycins, the primary mechanism of action of this compound is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is essential for transcription, the process of copying DNA into RNA, which is a fundamental step in gene expression and protein synthesis. By binding to the β-subunit of the bacterial RNAP, this compound sterically hinders the path of the elongating RNA molecule, thereby halting transcription and ultimately leading to bacterial cell death. This specific targeting of a crucial bacterial enzyme makes this compound and other RNAP inhibitors promising candidates for antibiotic development.

High-throughput screening (HTS) plays a pivotal role in the discovery and development of new antimicrobial agents. By enabling the rapid screening of large compound libraries, HTS can efficiently identify molecules that modulate the activity of a specific target, such as bacterial RNAP. These application notes provide detailed protocols for two distinct HTS assays designed to identify and characterize inhibitors of bacterial RNA polymerase, using this compound as a reference compound. The assays described are a biochemical-based fluorescence assay and a cell-based reporter gene assay.

Data Presentation: Quantitative Analysis of RNA Polymerase Inhibitors

While specific quantitative data for this compound is not widely available, the following tables present representative data for a well-characterized ansamycin antibiotic, Rifampicin, which also targets the β-subunit of bacterial RNA polymerase. This data is provided to illustrate the expected outcomes of the described HTS assays and to serve as a benchmark for the evaluation of novel compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Rifampicin against Common Bacterial Strains

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.004 - 0.03 |

| Escherichia coli | Gram-negative | 4 - 16 |

Note: MIC values can vary depending on the specific strain and the testing conditions.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Rifampicin against Bacterial RNA Polymerase

| Enzyme Source | Assay Type | IC50 (nM) |

| Escherichia coli RNAP | In vitro transcription assay | ~20 |

| Mycobacterium tuberculosis RNAP | In vitro transcription assay | ~10 |

Note: IC50 values are dependent on the specific assay conditions, including enzyme and substrate concentrations.

Signaling Pathway: Inhibition of Bacterial Transcription

The following diagram illustrates the mechanism of action of this compound and other ansamycin antibiotics in the context of bacterial transcription.

Caption: Inhibition of bacterial RNA polymerase by this compound.

Experimental Protocols

Biochemical HTS Assay: Fluorescence-Based RNA Polymerase Assay

This assay measures the activity of purified bacterial RNA polymerase by detecting the incorporation of a fluorescently labeled nucleotide into a newly synthesized RNA strand.

Principle: In the presence of a DNA template and nucleotide triphosphates (NTPs), including a fluorescently labeled UTP analog, RNA polymerase synthesizes an RNA molecule. The incorporation of the fluorescent UTP results in an increase in fluorescence signal, which is proportional to the enzyme's activity. Inhibitors of RNAP will prevent this incorporation, leading to a decrease in the fluorescence signal.

Materials:

-

Purified bacterial RNA polymerase (e.g., from E. coli or S. aureus)

-

DNA template containing a suitable promoter (e.g., T7A1 promoter)

-

NTP mix (ATP, GTP, CTP)

-

Fluorescently labeled UTP (e.g., fluorescein-UTP or a commercially available analog)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)

-

384-well black, flat-bottom plates

-

Compound library

-

Positive control (e.g., Rifampicin)

-

Negative control (e.g., DMSO)

-

Fluorescence plate reader

Workflow Diagram:

Caption: Workflow for the fluorescence-based RNAP assay.

Protocol:

-

Compound Plating: Dispense 2 µL of each test compound from the library into the wells of a 384-well plate. Include wells with a positive control (Rifampicin, final concentration e.g., 10 µM) and a negative control (DMSO).

-

Enzyme and Template Addition: Prepare a master mix containing the assay buffer, RNA polymerase (e.g., 50 nM final concentration), and the DNA template (e.g., 20 nM final concentration). Add 18 µL of this master mix to each well of the assay plate.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Prepare a solution of NTPs, including the fluorescently labeled UTP, in assay buffer. Add 5 µL of this NTP mix to each well to initiate the transcription reaction. The final concentrations should be optimized, for example: 100 µM ATP, GTP, CTP, and 10 µM fluorescent UTP.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure a linear reaction rate.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.

Cell-Based HTS Assay: Luciferase Reporter Gene Assay

This assay utilizes a bacterial strain engineered to express a reporter gene, such as luciferase, under the control of a constitutive or inducible promoter. The level of reporter gene expression is directly proportional to the activity of the bacterial transcription machinery.

Principle: A bacterial reporter strain is treated with test compounds. If a compound inhibits bacterial transcription, the expression of the luciferase reporter gene will be reduced, leading to a decrease in the luminescence signal upon addition of the luciferase substrate. This assay provides the advantage of assessing compound activity in a whole-cell context, taking into account cell permeability and potential off-target effects.

Materials:

-

Bacterial reporter strain (e.g., E. coli or S. aureus expressing luciferase)

-

Growth medium (e.g., Luria-Bertani broth)

-

384-well white, clear-bottom plates

-

Compound library

-

Positive control (e.g., Rifampicin)

-

Negative control (e.g., DMSO)

-

Luciferase assay reagent (containing cell lysis buffer and luciferin substrate)

-

Luminometer plate reader

Workflow Diagram:

Caption: Workflow for the luciferase reporter gene assay.

Protocol:

-

Cell Plating: Grow the bacterial reporter strain to the mid-logarithmic phase. Dilute the culture in fresh growth medium to a predetermined optimal cell density. Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.

-

Compound Addition: Add 100 nL of each test compound, positive control (Rifampicin), and negative control (DMSO) to the appropriate wells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for robust reporter gene expression (e.g., 2-4 hours). This incubation time should be optimized to maximize the signal-to-background ratio.

-

Lysis and Substrate Addition: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 40 µL of the luciferase assay reagent to each well. This reagent will lyse the bacterial cells and provide the luciferin substrate.

-

Lysis Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark to ensure complete cell lysis and stabilization of the luminescent signal.

-

Luminescence Reading: Measure the luminescence in each well using a luminometer plate reader.

-

Data Analysis: Calculate the percent inhibition of luciferase expression for each compound relative to the controls. It is also recommended to perform a parallel assay to measure cell viability (e.g., using a resazurin-based assay) to distinguish between specific transcription inhibitors and compounds that are generally cytotoxic.

These detailed protocols and accompanying information provide a robust framework for the high-throughput screening and identification of novel inhibitors of bacterial RNA polymerase, with this compound serving as a key reference compound for this important class of antibiotics.

References

Application Notes and Protocols for the Analytical Detection and Quantification of Halomicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomicin A is a member of the ansamycin class of antibiotics, which are characterized by a unique ansa-bridged macrocyclic lactam structure. These natural products have garnered significant interest due to their potent antimicrobial and antitumor activities. The primary mechanism of action for ansamycins involves the inhibition of bacterial RNA polymerase, a critical enzyme in prokaryotic transcription. This document provides detailed application notes and proposed protocols for the analytical detection and quantification of this compound in various matrices, leveraging common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Given the limited availability of specific validated methods for this compound, the following protocols are based on established and validated methods for structurally similar ansamycin antibiotics, such as rifampicin and geldanamycin. These methods serve as a robust starting point for the development and validation of a dedicated this compound assay.

I. Proposed Analytical Methods

Two primary analytical methodologies are proposed for the sensitive and selective quantification of this compound:

-

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): A cost-effective and widely available technique suitable for routine analysis and quantification at moderate concentrations.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for trace-level detection and quantification in complex biological matrices.

II. Quantitative Data Summary

| Parameter | Representative Value (Rifampicin in Human Plasma) |

| Linearity Range | 5 - 40,000 µg/L[1] |

| Lower Limit of Quantification (LLOQ) | 5 µg/L[1] |

| Precision (RSD%) | < 15%[2] |

| Accuracy (% Recovery) | 85 - 115% |

| Extraction Recovery | ~92%[3] |

III. Experimental Protocols

A. Protocol 1: HPLC-UV Method for this compound Quantification (Proposed)

This protocol is adapted from established methods for other ansamycin antibiotics and should be validated for this compound.